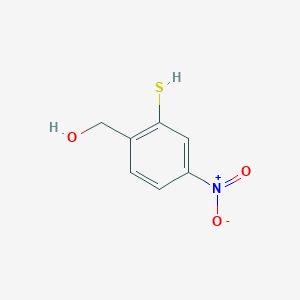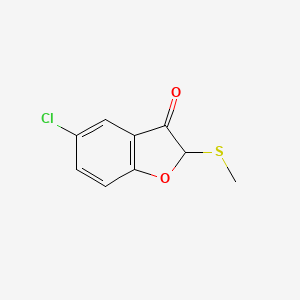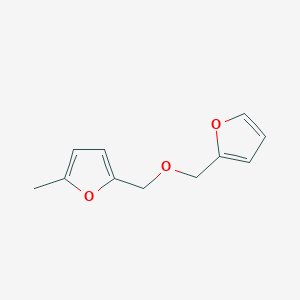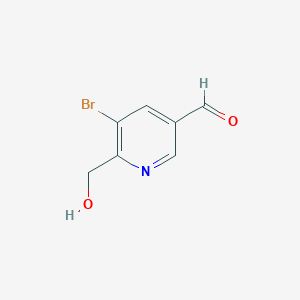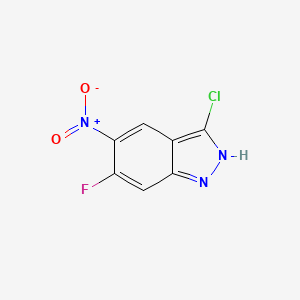![molecular formula C16H13NO4 B8718016 Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate CAS No. 906095-17-8](/img/structure/B8718016.png)
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methoxyphenyl group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate typically involves the condensation of 4-methoxyphenylamine with salicylic acid derivatives, followed by cyclization and esterification. One common method includes:
Condensation: Reacting 4-methoxyphenylamine with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Cyclization: The intermediate product undergoes cyclization to form the benzoxazole ring.
Esterification: The final step involves esterification with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of enzymatic processes.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-5-carboxylate
- Methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-6-carboxylate
- Methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-8-carboxylate
Uniqueness
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the carboxylate group at the 7th position of the benzoxazole ring can lead to different chemical and biological properties compared to its isomers.
特性
CAS番号 |
906095-17-8 |
|---|---|
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC名 |
methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-19-11-8-6-10(7-9-11)15-17-13-5-3-4-12(14(13)21-15)16(18)20-2/h3-9H,1-2H3 |
InChIキー |
GLTDJSMVUYYKJC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B8717940.png)
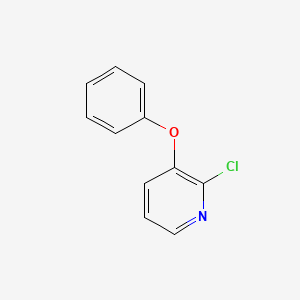

![2-Ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B8717955.png)
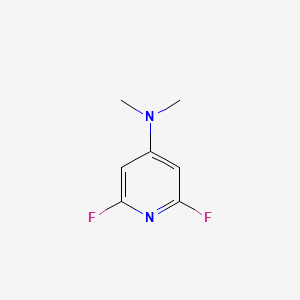

![N-[3-(Dimethylamino)propyl]-2-(2-oxopyrrolidin-1-YL)acetamide](/img/structure/B8717971.png)
